Lonidamine

cancer metabolism glycolysis inhibition Warburg effect

Lonidamine is the optimal choice for researchers requiring a mitochondrial hexokinase inhibitor with unique bidirectional metabolic selectivity—suppressing glycolysis in tumor cells while enhancing it in normal differentiated tissues. Its high-affinity MPC binding (Ki=2.5 μM) enables mechanistic studies at low micromolar concentrations, distinct from hexokinase inhibition at sub-millimolar levels. It is a proven chemosensitizer in combination protocols with adriamycin, cisplatin, or carboplatin. Unlike pan-glycolytic inhibitors, this compound spares normal cells. For irreversible spermatogenesis inhibition, select this product; for reversible male contraception, newer analogs are available. Procure for cancer metabolism, mitochondrial pyruvate transport, and chemosensitization research.

Molecular Formula C15H10Cl2N2O2
Molecular Weight 321.2 g/mol
CAS No. 50264-69-2
Cat. No. B1675067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLonidamine
CAS50264-69-2
Synonyms1-(2,4-dichlorobenzyl)indazole-3-carboxylic acid
AF 1890
diclondazolic acid
lonidamine
Molecular FormulaC15H10Cl2N2O2
Molecular Weight321.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C(=O)O
InChIInChI=1S/C15H10Cl2N2O2/c16-10-6-5-9(12(17)7-10)8-19-13-4-2-1-3-11(13)14(18-19)15(20)21/h1-7H,8H2,(H,20,21)
InChIKeyWDRYRZXSPDWGEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lonidamine (CAS 50264-69-2): A Differentiated Indazole-3-Carboxylic Acid for Targeted Glycolysis Research


Lonidamine (LND, AF-1890), CAS 50264-69-2, is a derivative of indazole-3-carboxylic acid that functions primarily as an inhibitor of mitochondrially-bound hexokinase [1]. Unlike pan-glycolytic inhibitors, LND exhibits a distinctive bidirectional effect on energy metabolism: it inhibits aerobic glycolysis in tumor cells while paradoxically enhancing it in normal differentiated cells . This selectivity stems from its targeting of mitochondrially-bound hexokinase, an isoform typically absent in normal differentiated tissues [2]. With a molecular weight of 321.16 g/mol and the formula C15H10Cl2N2O2, LND has been investigated as both an antispermatogenic agent and a tumor chemosensitizer, though as a single agent its direct anticancer activity is limited [3].

Why Lonidamine Cannot Be Substituted with Generic Indazole Carboxylic Acid Analogs


Indazole-3-carboxylic acid derivatives as a class exhibit broad heterogeneity in target engagement, selectivity profile, and toxicity. While structural analogs such as gamendazole (an antispermatogenic contraceptive candidate) and adjudin share the indazole carboxylic acid scaffold with LND, their pharmacological profiles diverge substantially [1]. LND's antispermatogenic effects at high doses are irreversible and toxic, whereas gamendazole and H2-gamendazole were specifically developed to achieve reversible fertility inhibition with reduced toxicity [2]. In oncology applications, LND functions primarily as a chemosensitizer rather than a direct cytotoxic agent—phase II clinical studies confirmed LND alone has weak therapeutic effect [3]—whereas newer analogs are being optimized for single-agent potency against hexokinase-2 [4]. Substitution without confirming the specific biological question (reversible male contraception, tumor sensitization, or direct hexokinase inhibition) will yield non-interpretable or misleading results. The quantitative evidence below establishes the specific contexts in which LND provides verifiable differentiation.

Lonidamine: Quantitative Differentiation Evidence for Scientific Selection


Lonidamine Exhibits Inverse Glycolytic Modulation in Tumor vs. Normal Cells

Lonidamine uniquely increases aerobic glycolysis in normal differentiated cells while inhibiting it in tumor cells—a bidirectional effect not observed with pan-glycolytic inhibitors like 2-deoxyglucose (2-DG) . In murine models, LND reduced oxygen consumption in both normal and neoplastic cells but produced opposite effects on lactate production: aerobic glycolysis was enhanced in normal cells versus suppressed in tumor cells [1]. This selectivity is mechanistically attributed to LND's preferential inhibition of mitochondrially-bound hexokinase, an isoform largely absent in normal differentiated cells [2].

cancer metabolism glycolysis inhibition Warburg effect hexokinase

Lonidamine Shows Differential Cellular Potency in Ehrlich Ascites Tumor Cells vs. Glycolysis Inhibitor Comparators

Lonidamine demonstrates context-dependent IC50 values against glycolysis in Ehrlich ascites tumor cells: 90 μM for aerobic glycolysis inhibition and 45 μM for anaerobic glycolysis inhibition . In direct comparative assays against multiple glycolysis inhibitors in PEL (primary effusion lymphoma) cells, LND showed no inhibition (N.I.) at concentrations up to 100 μM under both normoxic (21% O2) and hypoxic (1% O2) conditions, whereas 2-deoxyglucose exhibited EC50 values of 6.63 mM (normoxia) and 1.51 mM (hypoxia) in BCBL1 cells [1]. This cell-type specificity underscores that LND is not a universal glycolysis inhibitor and requires context-dependent validation.

cancer metabolism glycolysis inhibition Ehrlich ascites IC50

Lonidamine as a Single Agent Shows Limited Anticancer Activity but Potentiates Chemotherapeutics

Phase II clinical studies demonstrated that LND as monotherapy has weak therapeutic effect, with short and reversible activity [1]. However, when combined with standard chemotherapeutic agents, LND exhibits significant potentiation. In vitro combination with adriamycin (ADM) produced very high cytotoxicity compared to LND alone, which was poorly effective [2]. In platinum-resistant ovarian cancer cells (BG-1), LND synergistically potentiated the antiproliferative effect of cisplatin (DDP) and carboplatin (CARBO) at clinically achievable doses of 20-30 μg/mL [3]. Continuous LND exposure (IC50 = 0.58) combined with DDP (IC50 = 1.1) or CARBO (IC50 = 0.64) produced significant dose-related enhancement (p<0.05) [4].

chemosensitization cancer synergy adriamycin cisplatin

Lonidamine Exhibits Distinct In Vitro Potency and Selectivity Profile Across Leukemia Cell Lines

Lonidamine displays differential sensitivity across human leukemia cell lines with quantifiable IC50 values following 48-hour exposure: MOLM13 cells (IC50 = 124 μM), HL60 cells (IC50 = 248 μM), and NB4 cells (IC50 = 201 μM) . Notably, NB4 cells exhibited significantly greater sensitivity (P<0.05) to LND under 24-hour exposure (5-500 μM) compared to 48-hour treatment, indicating time-dependent variation in cellular response . In contrast, peripheral blood mononuclear cells (PBMCs) showed a distinct response profile comparable to MOLM13 and HL60 cells, suggesting that LND's cytotoxicity is not uniformly selective for malignant cells over normal hematopoietic cells .

leukemia IC50 cytotoxicity PBMC selectivity

Lonidamine Targets Mitochondrial Hexokinase with Sub-millimolar IC50 but Binds MPC with Low Micromolar Ki

Lonidamine demonstrates distinct potency across its multiple molecular targets. As a hexokinase inhibitor, LND exhibits an IC50 of 0.85 mM (850 μM) . Against the mitochondrial pyruvate carrier (MPC), LND shows approximately 340-fold higher affinity with a Ki of 2.5 μM [1]. This differential target engagement indicates that MPC inhibition may occur at substantially lower LND concentrations than hexokinase inhibition. Against T. brucei hexokinase, LND shows an IC50 of 850 μM with parasite toxicity at LD50 = 50 μM [2], highlighting species- and isoform-specific potency differences.

hexokinase inhibition mitochondrial pyruvate carrier IC50 Ki target engagement

Lonidamine's Antispermatogenic Effects at High Doses Are Irreversible and Toxic, Driving Development of Safer Analogs

Lonidamine belongs to a group of indazole-carboxylic acid compounds identified as potent inhibitors of spermatogenesis [1]. However, the antispermatogenic effects of LND at high doses were found to be irreversible and toxic [2]. This toxicity profile directly motivated the development of structurally related analogs including gamendazole and H2-gamendazole, which were specifically designed to achieve reversible fertility inhibition with reduced toxicity [3]. In comparative studies, gamendazole demonstrated single oral dose contraceptive efficacy in rats, whereas LND served as the comparator analog [4].

antispermatogenic male contraception toxicity gamendazole reversibility

Lonidamine: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Tumor Chemosensitization Studies Requiring Glycolysis-Targeted Combination Therapy

LND is optimally deployed as a chemosensitizer in combination protocols with adriamycin, cisplatin, or carboplatin. Phase II clinical evidence confirms LND monotherapy has weak therapeutic effect, but combination with standard agents produces synergistic cytotoxicity [1]. In platinum-resistant ovarian cancer models, LND at 20-30 μg/mL significantly potentiates cisplatin and carboplatin efficacy (p<0.05) [2]. Procurement is justified for combination studies where enhancing chemotherapeutic response via metabolic disruption is the primary objective.

Investigating Tumor-Selective Glycolysis Inhibition in Normal vs. Cancer Cell Co-Culture Systems

LND's unique bidirectional effect—inhibiting glycolysis in tumor cells while enhancing it in normal differentiated cells [1]—makes it valuable for co-culture or in vivo models examining selective metabolic targeting. Unlike pan-glycolytic inhibitors that suppress metabolism uniformly, LND's tumor-selective profile enables studies of differential energy metabolism without normal tissue compromise [2]. This application is supported by direct comparative evidence against compounds like 2-DG.

Mitochondrial Pyruvate Carrier (MPC) Inhibition at Low Micromolar Concentrations

LND demonstrates high-affinity MPC binding (Ki = 2.5 μM), approximately 340-fold more potent than its hexokinase inhibition (IC50 = 850 μM) [1]. Researchers studying mitochondrial pyruvate transport or metabolic reprogramming should utilize LND at low micromolar concentrations to achieve MPC-specific effects without confounding hexokinase inhibition at sub-millimolar levels [2]. This concentration-dependent target selectivity is essential for interpretable mechanistic studies.

Irreversible Spermatogenesis Inhibition in Male Reproductive Toxicology Models

LND is suitable for research requiring potent but irreversible inhibition of spermatogenesis [1]. However, for studies targeting reversible male contraception, newer analogs such as gamendazole should be prioritized, as LND's antispermatogenic effects at high doses are toxic and irreversible [2]. This distinction is critical for procurement decisions in reproductive biology research programs.

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